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Compound of Interest

Compound Name: 1H-indazole-6-carbonitrile

Cat. No.: B140298 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental procedure for the synthesis of 1H-
indazole-6-carbonitrile derivatives, which are key structural motifs in many pharmacologically

active compounds. The protocols outlined below are based on established synthetic

methodologies for indazole formation, particularly the reaction of ortho-halobenzonitriles with

hydrazine hydrate.

Introduction
1H-indazole derivatives are a significant class of heterocyclic compounds widely recognized for

their diverse biological activities, including but not limited to, anti-cancer, anti-inflammatory, and

antimicrobial properties. Their structural resemblance to purines allows them to function as

effective kinase inhibitors, making them a focal point in drug discovery and development. This

document details a reliable method for the synthesis of 1H-indazole-6-carbonitrile, a versatile

intermediate for the elaboration into more complex molecular architectures.

Experimental Protocols
Synthesis of 1H-indazole-6-carbonitrile from 4-Fluoro-3-
formylbenzonitrile
This protocol describes the synthesis of the parent 1H-indazole-6-carbonitrile ring system via

a cyclization reaction between 4-fluoro-3-formylbenzonitrile and hydrazine.
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Materials:

4-Fluoro-3-formylbenzonitrile

Hydrazine hydrate (80% in water)

n-Butanol

Ethanol

Ethyl acetate

Hexane

Anhydrous sodium sulfate

Silica gel (for column chromatography)

Equipment:

Round-bottom flask with reflux condenser

Magnetic stirrer with heating mantle

Rotary evaporator

Thin Layer Chromatography (TLC) plates and chamber

Glassware for extraction and filtration

Column for chromatography

Procedure:

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic

stir bar, dissolve 4-fluoro-3-formylbenzonitrile (1.0 eq) in n-butanol (10 mL per gram of

starting material).
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Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (80% in water, 2.0 eq)

dropwise at room temperature.

Reaction: Heat the reaction mixture to reflux (approximately 117-118 °C) and maintain for 4-

6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a

mixture of ethyl acetate and hexane as the eluent.

Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the n-

butanol under reduced pressure using a rotary evaporator.

Extraction: Dissolve the residue in ethyl acetate and wash with water (2 x 50 mL) and brine

(1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure to obtain the crude product.

Purification: Purify the crude product by flash column chromatography on silica gel, eluting

with a gradient of ethyl acetate in hexane to afford 1H-indazole-6-carbonitrile as a solid.

Data Presentation
Table 1: Physicochemical and Spectroscopic Data for
1H-Indazole-6-carbonitrile

Parameter Value Reference

Molecular Formula C₈H₅N₃

Molecular Weight 143.15 g/mol

Appearance Off-white solid [1]

Melting Point 128-135 °C

¹H NMR (400 MHz, CDCl₃) δ

(ppm)

11.20 (br, 1H), 8.12 (d, J = 8.4

Hz, 1H), 7.70 (s, 1H), 7.45 (d,

J = 8.4 Hz, 1H)

[2]

¹³C NMR (100 MHz, CDCl₃) δ

(ppm)

140.26, 123.57, 123.07,

122.53, 119.08, 115.50,

110.18

[2]

Purity (HPLC) ≥ 95% [1]
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Table 2: Synthesis and Characterization of Substituted
1H-Indazole-6-carbonitrile Derivatives

Derivative
Starting
Material

Reagents
and
Conditions

Yield (%)
Melting
Point (°C)

Key
Spectrosco
pic Data

3-Phenyl-1H-

indazole-6-

carbonitrile

Benzaldehyd

e N-

tosylhydrazon

e and 4-

nitrobenzonitr

ile

Cs₂CO₃,

DMF, 80 °C
Not specified -

¹H NMR (400

MHz, CDCl₃):

δ 11.20 (br,

1H), 8.12 (d,

J = 8.4 Hz,

1H), 7.94 (d,

J = 7.2 Hz,

2H), 7.70 (s,

1H), 7.59-

7.49 (m, 3H),

7.45 (d, J =

8.4 Hz, 1H).

[2]

Methyl 6-

bromo-3-

cyano-1H-

indazole-4-

carboxylate

Not specified Not specified Not specified -

Molecular

Formula:

C₁₀H₆BrN₃O₂

.[3]

Mandatory Visualization
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of 1H-indazole-6-
carbonitrile.
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Caption: Synthetic workflow for 1H-indazole-6-carbonitrile.

Signaling Pathway
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Many 1H-indazole derivatives function as potent inhibitors of various protein kinases involved

in cancer cell signaling. A prominent example is their activity against Vascular Endothelial

Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR), key

drivers of angiogenesis.
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Caption: Inhibition of VEGFR/PDGFR signaling by 1H-indazole derivatives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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